(2E)-2-cyano-N-(4-methyl-2-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
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Overview
Description
(E)-2-CYANO-N~1~-(4-METHYL-2-NITROPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound is characterized by its complex structure, which includes cyano, nitro, and methoxy functional groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-CYANO-N~1~-(4-METHYL-2-NITROPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE typically involves a multi-step process. One common method includes the following steps:
Formation of the propenamide backbone: This can be achieved through a Knoevenagel condensation reaction between an aldehyde and a malononitrile in the presence of a base such as piperidine.
Introduction of the nitrophenyl group: This step involves the nitration of a methyl-substituted benzene ring, followed by coupling with the propenamide backbone.
Addition of the trimethoxyphenyl group: This can be done through a Suzuki coupling reaction, where a boronic acid derivative of the trimethoxyphenyl group is coupled with the propenamide intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(E)-2-CYANO-N~1~-(4-METHYL-2-NITROPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The cyano group can be reduced to an amine using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Conversion of the nitro group to an amine.
Reduction: Conversion of the cyano group to an amine.
Substitution: Replacement of methoxy groups with other functional groups such as halides or amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-CYANO-N~1~-(4-METHYL-2-NITROPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE is used as a building block for the synthesis of more complex molecules. Its functional groups allow for a wide range of chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its unique structure allows it to interact with specific biological targets, providing insights into biochemical pathways and mechanisms.
Medicine
In medicinal chemistry, (E)-2-CYANO-N~1~-(4-METHYL-2-NITROPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE has potential as a lead compound for the development of new drugs. Its ability to undergo various chemical reactions makes it a versatile scaffold for the design of bioactive molecules.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its functional groups allow for the creation of materials with specific properties, such as enhanced durability or conductivity.
Mechanism of Action
The mechanism of action of (E)-2-CYANO-N~1~-(4-METHYL-2-NITROPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. For example, the nitro group can undergo reduction to form reactive intermediates that interact with enzymes or proteins, leading to changes in their activity. The cyano group can also form covalent bonds with nucleophilic sites on biomolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
(E)-2-CYANO-N~1~-(4-METHYL-2-NITROPHENYL)-3-(3,4-DIMETHOXYPHENYL)-2-PROPENAMIDE: Similar structure but with one less methoxy group.
(E)-2-CYANO-N~1~-(4-METHYL-2-NITROPHENYL)-3-(3,4,5-TRIMETHOXYBENZYL)-2-PROPENAMIDE: Similar structure but with a benzyl group instead of a phenyl group.
Uniqueness
(E)-2-CYANO-N~1~-(4-METHYL-2-NITROPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE is unique due to the presence of three methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C20H19N3O6 |
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Molecular Weight |
397.4 g/mol |
IUPAC Name |
(E)-2-cyano-N-(4-methyl-2-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C20H19N3O6/c1-12-5-6-15(16(7-12)23(25)26)22-20(24)14(11-21)8-13-9-17(27-2)19(29-4)18(10-13)28-3/h5-10H,1-4H3,(H,22,24)/b14-8+ |
InChI Key |
GMVJKEVGJAIOHE-RIYZIHGNSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)/C(=C/C2=CC(=C(C(=C2)OC)OC)OC)/C#N)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=CC2=CC(=C(C(=C2)OC)OC)OC)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
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